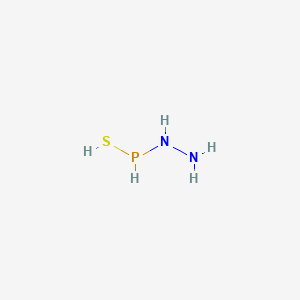

Phosphonohydrazidothious acid

Description

Phosphonohydrazidothious acid is an organophosphorus compound characterized by a phosphonic acid backbone (containing a phosphorus atom bonded to hydroxyl and organic groups) substituted with hydrazide (R-NH-NH₂) and thio (sulfur-containing) functional groups. Its structure combines the acidity of phosphonic acid with the nucleophilic reactivity of hydrazide and the sulfur-mediated stability of thio derivatives. This compound is of interest in coordination chemistry, agrochemicals, and pharmaceutical synthesis due to its dual functional groups, which enable versatile bonding and catalytic properties .

Properties

CAS No. |

35008-40-3 |

|---|---|

Molecular Formula |

H5N2PS |

Molecular Weight |

96.09 g/mol |

IUPAC Name |

hydrazinylphosphinothious acid |

InChI |

InChI=1S/H5N2PS/c1-2-3-4/h2-4H,1H2 |

InChI Key |

CMDGSHACCKRJIB-UHFFFAOYSA-N |

Canonical SMILES |

NNPS |

Origin of Product |

United States |

Preparation Methods

The synthesis of phosphonohydrazidothious acid typically involves the reaction of phosphonic acid derivatives with hydrazine and sulfur-containing reagents. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.

Chemical Reactions Analysis

Phosphonohydrazidothious acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, resulting in different reduced forms.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonohydrazidothious acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.

Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents.

Medicine: Some derivatives are being explored for their potential use in treating diseases such as osteoporosis and certain cancers

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonohydrazidothious acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its antibacterial or antiviral effects . In industrial applications, its flame-retardant properties are due to its ability to form a protective char layer when exposed to heat .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonohydrazidothious acid belongs to a broader class of phosphonic acid derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogs

Physicochemical Properties

- Acidity: this compound exhibits stronger acidity (pKa ~1–2) compared to unsubstituted phosphonic acid (pKa ~2–3) due to electron-withdrawing thio and hydrazide groups .

- Thermal Stability : The thio group enhances thermal stability relative to hydroxyl-substituted analogs, similar to thiophosphoric acid (decomposition >200°C) .

- Reactivity : The hydrazide moiety enables nucleophilic reactions (e.g., Schiff base formation), while the thio group participates in redox processes, distinguishing it from purely oxygenated phosphonates .

Research Findings and Challenges

- Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), outperforming phosphonic acid in binding efficiency due to its S and NH₂ donors .

- Environmental Impact: Thio-containing derivatives (e.g., phosphorodithioates) face regulatory scrutiny due to toxicity, necessitating greener synthetic routes for phosphonohydrazidothious analogs .

- Synthetic Limitations : The compound’s instability in aqueous media requires protective group strategies during synthesis, a challenge shared with hydrazide-functionalized phosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.